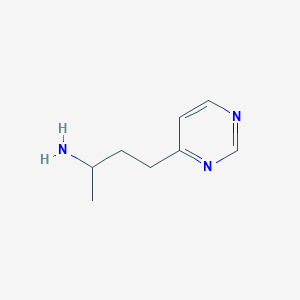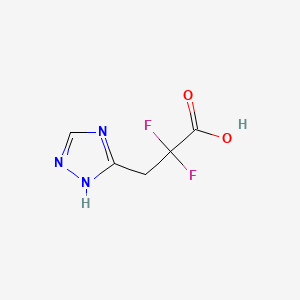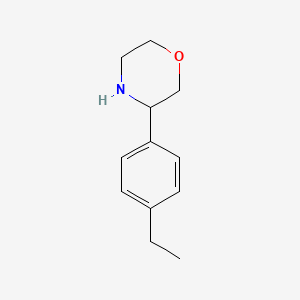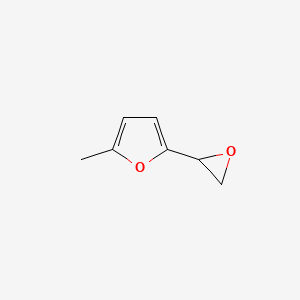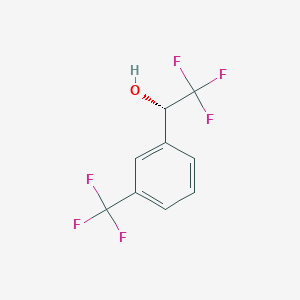![molecular formula C10H14F3NO5 B15310330 Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structureIts structure includes a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that has been increasingly incorporated into newly developed bio-active compounds .
Vorbereitungsmethoden
The synthesis of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of bio-active compounds. In medicine, it may be used in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity .
Wirkmechanismus
The mechanism of action of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Generally, its effects are mediated through its interaction with biological molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid can be compared with other similar compounds, such as other bicyclo[2.1.1]hexane derivatives. These compounds share a similar bicyclic structure but may differ in their functional groups and overall properties.
Eigenschaften
Molekularformel |
C10H14F3NO5 |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-7-3-8(9,4-7)5(12-7)6(10)11-2;3-2(4,5)1(6)7/h5H,3-4,9H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
XKFYQAWWBVKHRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)C(=O)OC)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


